molecular formula C15H15FN2OS B2908802 N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2185589-53-9

N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2908802
CAS No.: 2185589-53-9
M. Wt: 290.36
InChI Key: YASKJDAUUTYREP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring two key substituents:

  • A 4-fluorophenyl group attached to the pyrrolidine nitrogen.
  • A thiophen-3-yl group at the 3-position of the pyrrolidine ring.

This structure combines aromatic (fluorophenyl, thiophene) and heterocyclic (pyrrolidine) moieties, which are common in pharmaceuticals targeting central nervous system disorders, inflammation, or kinase inhibition. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-13-1-3-14(4-2-13)17-15(19)18-7-5-11(9-18)12-6-8-20-10-12/h1-4,6,8,10-11H,5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASKJDAUUTYREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Evidence

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects:

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
  • Key Differences: 5-oxo group on the pyrrolidine ring (vs. Thiadiazole substituent (vs. thiophene in the target). Isopropyl group on the thiadiazole ring.
  • The 5-oxo group may rigidify the pyrrolidine ring, altering conformational flexibility and binding kinetics.
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
  • Key Differences: Morpholinopyridine and trifluoroethyl substituents (vs. thiophene and fluorophenyl in the target). Hydroxypropan-2-ylamino group introduces chirality and hydrogen-bonding sites.
  • The morpholinopyridine moiety adds bulk and basicity, which could influence solubility and target affinity.
3-Chloro-N-phenyl-phthalimide ()
  • Key Differences :

    • Phthalimide core (vs. pyrrolidine carboxamide in the target).
    • Chlorine substituent (vs. fluorine in the target).
  • Impact on Properties :

    • The phthalimide structure is planar and rigid, favoring interactions with flat binding pockets (e.g., DNA or enzyme active sites).
    • Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability.

Comparative Data Table

Compound Name Core Structure Key Substituents Theoretical Properties
N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide Pyrrolidine carboxamide 4-fluorophenyl, thiophen-3-yl Moderate lipophilicity, π-π stacking capability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine carboxamide 5-oxo, thiadiazole, isopropyl Higher polarity, conformational rigidity
(S)-N-(3-(...)-4-methylphenyl)-3-(trifluoroethyl)pyrrolidine-1-carboxamide Pyrrolidine carboxamide Trifluoroethyl, morpholinopyridine, hydroxypropan-2-ylamino Enhanced lipophilicity, chiral recognition sites
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Planar structure, DNA/enzyme interaction potential

Research Implications and Limitations

  • Structural Trends: Fluorine and sulfur-containing substituents (thiophene, thiadiazole) balance lipophilicity and electronic effects, critical for drug bioavailability . Bulky groups (e.g., morpholinopyridine in ) may limit blood-brain barrier permeability but enhance target specificity .
  • Data Gaps: Experimental data (e.g., solubility, IC50 values) are absent in the provided evidence, necessitating further studies. The impact of chirality (e.g., in ’s hydroxypropan-2-ylamino group) on biological activity remains unexplored here.

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